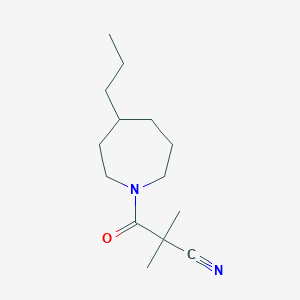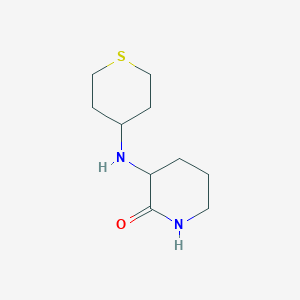
N-(1-cyanopropan-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanopropan-2-yl)pyridine-3-carboxamide, also known as N-(1-cyano-2-propyl)nicotinamide (CPN), is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CPN is a member of the nicotinamide phosphoribosyltransferase (NAMPT) inhibitor family, which has been identified as a promising target for cancer therapy.
Mechanism of Action
CPN inhibits NAMPT by binding to its active site, which prevents the enzyme from catalyzing the conversion of nicotinamide mononucleotide (NMN) to NAD+. The inhibition of NAMPT by CPN leads to a decrease in intracellular NAD+ levels, which results in a reduction of energy metabolism and an increase in oxidative stress. This, in turn, leads to tumor cell death.
Biochemical and Physiological Effects:
CPN has been shown to have significant biochemical and physiological effects, particularly in cancer cells. CPN-(1-cyanopropan-2-yl)pyridine-3-carboxamideinduced NAMPT inhibition leads to a decrease in intracellular NAD+ levels, which results in a reduction of energy metabolism and an increase in oxidative stress. This, in turn, leads to tumor cell death. CPN has also been shown to induce autophagy, which is a cellular process that degrades damaged or dysfunctional cellular components, including proteins and organelles.
Advantages and Limitations for Lab Experiments
CPN has several advantages as a research tool, including its high potency and selectivity for NAMPT inhibition. CPN has been shown to be effective in several cancer cell lines and animal models of cancer. However, CPN also has some limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics. CPN also has potential off-target effects, which can affect the interpretation of experimental results.
Future Directions
CPN has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its safety and efficacy in cancer patients. Future research directions include optimizing the synthesis and formulation of CPN to improve its solubility and stability, identifying biomarkers that can predict patient response to CPN, and exploring the combination of CPN with other cancer therapies. Additionally, CPN has also been shown to have potential therapeutic applications in other diseases, including inflammation, diabetes, and neurodegenerative disorders, and future research should explore these areas further.
Synthesis Methods
CPN can be synthesized through a two-step reaction from 2-bromo-3-cyanopyridine. The first step involves the reaction of 2-bromo-3-cyanopyridine with sodium hydride in dimethylformamide, which results in the formation of 2-cyanopyridine-3-carboxylic acid. The second step involves the reaction of 2-cyanopyridine-3-carboxylic acid with 1-bromo-2-propanol in the presence of triethylamine, which results in the formation of CPN.
Scientific Research Applications
CPN has been extensively studied for its potential therapeutic applications, particularly in cancer therapy. CPN has been shown to inhibit NAMPT, which is an essential enzyme in the nicotinamide adenine dinucleotide (NAD+) salvage pathway. NAD+ is a critical cofactor involved in various biological processes, including DNA repair, metabolism, and cell signaling. NAMPT inhibition by CPN leads to a decrease in intracellular NAD+ levels, which results in tumor cell death.
properties
IUPAC Name |
N-(1-cyanopropan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8(4-5-11)13-10(14)9-3-2-6-12-7-9/h2-3,6-8H,4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKGUSVBKGEFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropan-2-yl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B7554529.png)



![1-[2-(4-Nitrophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554559.png)
![1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554567.png)

![1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554575.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid](/img/structure/B7554582.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B7554588.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7554591.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7554598.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B7554610.png)
